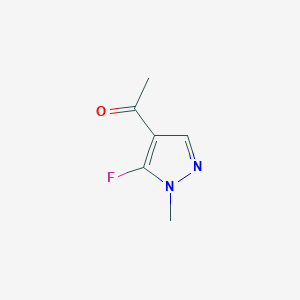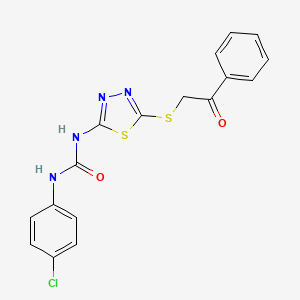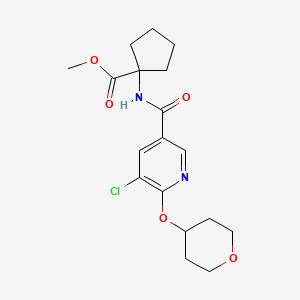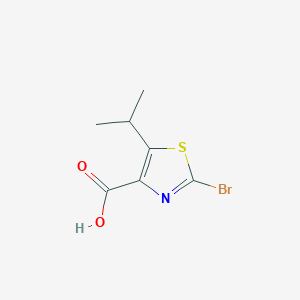
3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is part of a class of compounds known as anilides .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of fluorine or fluorine-containing functional groups . For instance, the synthesis of similar pyrimidine derivatives involves a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The pyrimidine moiety has been found to exhibit a wide range of pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve fluorination. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 338.342. Other properties such as boiling point and density are predicted to be 799.1±60.0 °C and 1.40±0.1 g/cm3 respectively .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Synthesis of Fluorinated Pyridines
The compound could be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
Use in Herbicides and Insecticides
The compound could potentially be used in the synthesis of some herbicides and insecticides .
Radiobiology
The compound could potentially be used in radiobiology . F 18 -substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Kinase Inhibition
The compound has been studied for its ability to inhibit kinases . In a kinase library containing 371 types of kinases, the compound showed high selectivity for RET, being at least 100 times more selective than 96% of the kinases .
Cancer Treatment
The compound has been studied for its potential use in cancer treatment . It has been shown to specifically inhibit RET signaling in cancer cells with RET mutations, and it has been more effective at inhibiting the proliferation of these cell lines than other multi-kinase inhibitors .
Synthesis of Radiopharmaceuticals
The use of pyridine N -oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
NSCLC and Thyroid Cancer Treatment
In vivo, the compound has been shown to effectively inhibit xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-25-16-5-4-12(9-14(16)19)18(24)23-11-15-17(22-8-7-21-15)13-3-2-6-20-10-13/h2-10H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWCHBMOFHDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)


![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)

![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)


![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)


